

Unraveling the Molecular Architecture of Multicaulisin: A Comparative Guide to its Structural Confirmation

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Compound of Interest		
Compound Name:	Multicaulisin	
Cat. No.:	B591389	Get Quote

For researchers, scientists, and drug development professionals, the precise structural elucidation of a natural product is paramount to understanding its biological activity and potential therapeutic applications. This guide provides a comprehensive comparison of the analytical data and methodologies used to confirm the structure of **Multicaulisin**, a promising antibacterial agent isolated from Morus multicaulis.

Initially identified as a Diels-Alder type adduct, the complex architecture of **Multicaulisin** has necessitated rigorous spectroscopic analysis to unequivocally establish its molecular framework. This guide will delve into the experimental data that solidified the currently accepted structure, providing a valuable resource for researchers working with this and similar natural products.

The Decisive Evidence: A Comparative Analysis of Spectroscopic Data

The structural determination of synthesized **Multicaulisin** hinges on a multi-faceted analytical approach, with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forming the cornerstone of the evidence. Below is a summary of the key data that corroborates the confirmed structure.



Spectroscopic Technique	Key Observations and Interpretations
¹ H NMR	The proton NMR spectrum reveals characteristic signals for olefinic protons within a cyclohexene ring, a key feature of a Diels-Alder adduct. The coupling constants and chemical shifts of these protons provide crucial information about their relative stereochemistry.
¹³ C NMR	The carbon NMR spectrum confirms the presence of the expected number of carbon atoms and provides information about their chemical environment. Signals corresponding to quaternary carbons at the ring junctions and carbons of the aromatic and prenyl moieties are particularly diagnostic.
COSY (Correlation Spectroscopy)	This 2D NMR technique establishes the connectivity between protons, allowing for the tracing of the proton-proton coupling networks within the molecule and confirming the arrangement of substituents on the cyclohexene ring.
HMBC (Heteronuclear Multiple Bond Correlation)	HMBC experiments reveal long-range correlations between protons and carbons, providing critical links between different fragments of the molecule and confirming the overall carbon skeleton, including the points of attachment of the various substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy)	NOESY data provides through-space correlations between protons, which is instrumental in determining the relative stereochemistry of the molecule. Key NOE correlations between specific protons confirm the spatial arrangement of the substituents on the cyclohexene core.

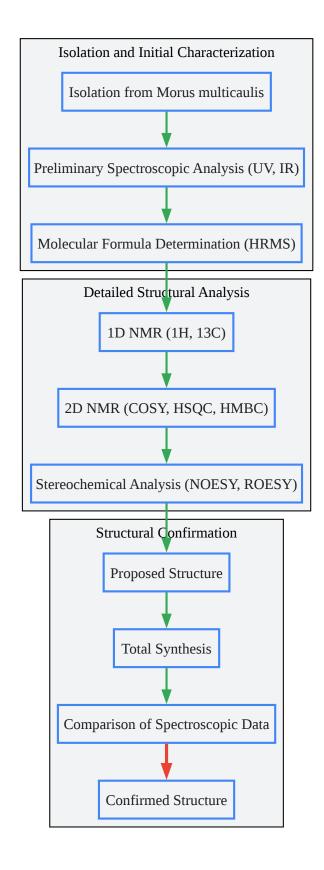


High-Resolution Mass Spectrometry (HRMS)	HRMS provides the accurate mass of the molecule, allowing for the determination of its elemental composition with high precision. This data is essential for confirming the molecular formula of Multicaulisin.
Infrared (IR) Spectroscopy	The IR spectrum shows characteristic absorption bands for hydroxyl groups, aromatic rings, and carbon-carbon double bonds, consistent with the proposed functional groups present in the Multicaulisin structure.

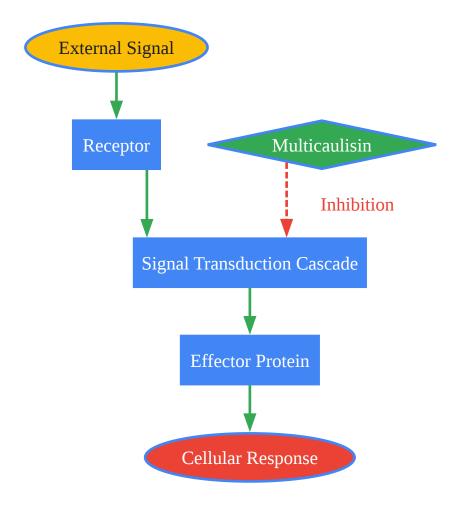
The Path to Confirmation: A Logical Workflow

The structural elucidation of a complex natural product like **Multicaulisin** follows a logical progression of experiments and data analysis. The following diagram illustrates the typical workflow, starting from the initial isolation to the final structural confirmation.









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